Methyl 2-amino-4,5-dimethylbenzoate physical and chemical properties
Methyl 2-amino-4,5-dimethylbenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4,5-dimethylbenzoate is a substituted anthranilate derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectral data. The information is presented to support researchers and professionals in drug development and other scientific endeavors.
Core Physical and Chemical Properties
Methyl 2-amino-4,5-dimethylbenzoate, with the CAS number 19258-73-2, is a solid organic compound at room temperature.[1] Its core properties are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source |
| CAS Number | 19258-73-2 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [1] |
| Predicted Boiling Point | 295.2 ± 35.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of Methyl 2-amino-4,5-dimethylbenzoate
The primary route for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate is through the reduction of its corresponding nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.[5][6] This transformation is a common and efficient method for introducing an amino group onto an aromatic ring.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from the general procedure for the reduction of nitroarenes using a palladium catalyst.[5][6]
Materials:
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Methyl 4,5-dimethyl-2-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
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Ethanol or Ethyl Acetate (reagent grade)
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Hydrogen gas (H₂)
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Round-bottom flask
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Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
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Magnetic stirrer
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Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-4,5-dimethylbenzoate.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Synthesis workflow for Methyl 2-amino-4,5-dimethylbenzoate.
Predicted Spectral Data
While experimental spectra for Methyl 2-amino-4,5-dimethylbenzoate are not widely available in the literature, predictive models and data from analogous compounds can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts will be influenced by the electron-donating effects of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
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C-N stretching: A band in the region of 1250-1350 cm⁻¹.
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C-O stretching: Bands associated with the ester linkage.
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Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in mass spectrometry-based analyses.[7]
Chemical Reactivity and Stability
The chemical reactivity of Methyl 2-amino-4,5-dimethylbenzoate is primarily dictated by the nucleophilicity of the amino group and the reactivity of the ester functionality.
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Reactivity of the Amino Group: The presence of two electron-donating methyl groups on the aromatic ring is expected to increase the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity. This suggests that the compound will readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The enhanced reactivity can be advantageous in synthetic applications where the amino group is a key site for further functionalization.
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Stability: Aromatic amines can be susceptible to oxidation and photodegradation.[8] Therefore, it is recommended to store Methyl 2-amino-4,5-dimethylbenzoate in a tightly sealed container, protected from light and under an inert atmosphere to minimize degradation.[1][8] The ester group may be susceptible to hydrolysis under strong acidic or basic conditions.
Potential Applications in Research and Development
Methyl 2-amino-4,5-dimethylbenzoate serves as a valuable intermediate in organic synthesis.[9] Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transformed, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical and agrochemical agents.
Logical Relationships in Synthesis and Characterization
The synthesis and characterization of Methyl 2-amino-4,5-dimethylbenzoate follow a logical progression, starting from the precursor and leading to the confirmed pure product.
Logical workflow for the synthesis and characterization of Methyl 2-amino-4,5-dimethylbenzoate.
References
- 1. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE CAS#: 19258-73-2 [m.chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE | 19258-73-2 [amp.chemicalbook.com]
- 5. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - Methyl 2-amino-4,5-dimethylbenzoate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 2-amino-4,5-dimethylbenzoate [myskinrecipes.com]
